Silicon nitride

Catalog No.
S616267
CAS No.
12033-89-5
M.F
Si3N4
N4Si3
M. Wt
140.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon nitride

CAS Number

12033-89-5

Product Name

Silicon nitride

IUPAC Name

2,4,6,7-tetraza-1,3,5-trisilahexacyclo[3.1.1.01,4.02,5.03,6.03,7]heptane

Molecular Formula

Si3N4
N4Si3

Molecular Weight

140.28 g/mol

InChI

InChI=1S/N4Si3/c1-5-2-6(1)3(5)7(1,2)4(5)6

InChI Key

HQVNEWCFYHHQES-UHFFFAOYSA-N

SMILES

N12[Si]34N5[Si]16N3[Si]25N46

Synonyms

Si3N4, silicon nitride

Canonical SMILES

N12[Si]34N5[Si]16N3[Si]25N46

Silicon nitride is a chemical compound composed of silicon and nitrogen, with the most common and thermodynamically stable form being trisilicon tetranitride, represented by the chemical formula Si₃N₄. This compound is characterized as a white, high-melting-point solid that exhibits significant hardness (approximately 8.5 on the Mohs scale) and excellent thermal stability. Silicon nitride is relatively chemically inert, although it can be attacked by dilute hydrofluoric acid and hot phosphoric acid . Its unique properties make it valuable in various industrial applications, particularly in high-temperature environments.

Silicon nitride powder can irritate the skin, eyes, and respiratory system. Proper handling procedures, including gloves, eye protection, and dust masks, are recommended when working with the material [].

Current Research

Silicon nitride is a subject of ongoing research due to its remarkable properties. Here are some areas of exploration:

  • Development of advanced ceramics for structural applications in turbines, engines, and other high-temperature environments due to its exceptional thermal and mechanical properties [].
  • Exploration in microelectronics and nanoelectronics for transistors and other device components due to its electrical insulating properties.
  • Research in biomaterials for bone implants and other medical applications due to its biocompatibility and wear resistance.

Biomaterials: Revolutionizing Bone Regeneration and Implants

One of the most promising areas of research for silicon nitride lies in biomaterials. Its biocompatibility, meaning it doesn't harm living tissue, and excellent mechanical properties make it ideal for bone regeneration and implant development.

  • Spinal Fusion: Studies have shown that silicon nitride exhibits osteoconductivity, meaning it promotes bone growth on its surface, making it a valuable material for spinal fusion devices like intervertebral spacers []. Research suggests it may even reduce bacterial colonization compared to other materials like titanium [].
  • Beyond Spine: Exploring New Frontiers: While currently used primarily in spinal applications, research is exploring the potential of silicon nitride for other orthopedic implants, including hip and knee replacements, bone grafts, and dental implants []. Its potential for promoting bone growth and reducing bacterial adhesion makes it a promising candidate for various future applications.

Electronics: Enhancing Device Performance and Sustainability

Silicon nitride also plays a crucial role in the field of electronics, offering several advantages:

  • Gate Dielectric: As a gate dielectric, an insulating layer in transistors, it offers superior electrical properties compared to traditional materials like silicon dioxide, potentially leading to faster and more efficient electronic devices [].
  • MEMS Applications: Due to its high wear resistance and elastic properties, silicon nitride finds applications in microelectromechanical systems (MEMS), where it serves as a key material for microstructures like cantilevers used in atomic force microscopy [].

Photonics: Paving the Way for Transparent Electronics

The unique optical properties of silicon nitride, particularly its transparency in the visible and near-infrared range, make it valuable in the field of photonics:

  • Waveguide Fabrication: Silicon nitride can be used to fabricate waveguides, which are essential components for transmitting light in integrated optical circuits, potentially leading to advancements in optical communication and information processing [].
  • Transparent Electronics: Research is exploring the use of silicon nitride as a substrate for transparent electronics, opening doors for innovative applications in displays, solar cells, and wearable devices [].
In the system Si3N4 SiO2 B2O3 - ScienceDirect" class="citation ml-xs inline" data-state="closed" href="https://www.sciencedirect.com/science/article/pii/S095522199700188X" rel="nofollow noopener" target="_blank"> .

These studies highlight the versatility of silicon nitride in various environments.

The synthesis of silicon nitride can be achieved through various methods:

  • Direct Nitridation: Heating silicon powder in a nitrogen atmosphere.
  • Chemical Vapor Deposition: Utilizing silane (SiH₄) and ammonia (NH₃) gases.
  • Carbothermal Reduction: Involves the reduction of silica with carbon followed by nitridation.
  • Sol-Gel Process: This method can produce silicon nitride nanowires through the nitridation of silica gel containing carbon particles .

Each method has its advantages, depending on the desired properties of the final product.

Silicon NitrideSi₃N₄8.5HighAerospace, electronics, biomedicalSilicon CarbideSiC9.0Very HighAbrasives, cutting toolsBoron NitrideBN9.0HighLubricants, electrical insulatorsAluminum NitrideAlN9.0ModerateElectronics, piezoelectric devices

Silicon nitride stands out due to its combination of high hardness, thermal stability, and biocompatibility, making it suitable for a diverse range of applications not fully covered by the other compounds listed.

Research into the interactions of silicon nitride with other materials has revealed several important findings:

  • Corrosion Resistance: Silicon nitride exhibits good resistance to corrosion in high-temperature alkaline solutions, although its corrosion rate increases with temperature .
  • Chemical Interactions: Studies have shown that silicon nitride interacts with titanium carbide, which can affect the mechanical properties of composite materials .
  • Glass Encapsulation: Investigations into interactions between silicon nitride and borosilicate glass have been conducted to evaluate its performance in encapsulated systems

    Direct Nitridation of Elemental Silicon

    Direct nitridation involves reacting elemental silicon (Si) with nitrogen gas (N₂) at elevated temperatures (1,200–1,450°C). The exothermic reaction proceeds as:
    $$ 3\text{Si} + 2\text{N}2 \rightarrow \text{Si}3\text{N}_4 $$
    This method often yields a mixture of α- and β-Si₃N₄ phases, with the α-phase dominating at lower temperatures (<1,400°C) due to kinetic control. Challenges include inhomogeneous nitridation caused by the formation of a passivating Si₃N₄ layer on silicon particles, which impedes further reaction. Recent studies demonstrate that introducing hydrogen (H₂) at concentrations as low as 0.3 vol% removes native oxide layers on silicon, enhancing nitridation efficiency.

    Key Parameters:

    • Temperature: Optimal α-phase purity is achieved at 1,300–1,350°C.
    • Gas Composition: N₂ with 5–10% H₂ suppresses oxide formation.
    • Particle Size: Finer silicon powders (<10 µm) improve reaction kinetics.

    Carbothermal Reduction and Nitriding of Silica

    Carbothermal reduction utilizes silica (SiO₂) and carbon (C) in a nitrogen atmosphere:
    $$ 3\text{SiO}2 + 6\text{C} + 2\text{N}2 \rightarrow \text{Si}3\text{N}4 + 6\text{CO} $$This method is cost-effective but often results in residual carbon or silicon carbide (SiC) impurities. High-purity α-Si₃N₄ powders are obtainable at 1,400–1,500°C, while β-phase formation dominates above 1,600°C. Adjusting the SiO₂/C molar ratio to 1:3 minimizes carbon contamination.

α→β Phase Transformation Kinetics

The α-to-β phase transformation in silicon nitride is a reconstructive process governed by solution-diffusion-reprecipitation kinetics. Studies demonstrate that this transformation follows first-order kinetics, where the dissolution of α-phase particles into a liquid silicate matrix precedes the reprecipitation of β-phase grains [1]. The rate of transformation is highly sensitive to sintering additives and temperature. For instance, the addition of yttria (Y₂O₃) and alumina (Al₂O₃) accelerates the process by reducing the activation energy for diffusion, enabling complete α→β conversion at 1950°C within 60 minutes [1].

Table 1: Impact of Sintering Conditions on α→β Transformation

Temperature (°C)Additive SystemTime to Completion (min)β-Grain Size (μm)
1880Y₂O₃-Al₂O₃1200.8–1.2
1950Y₂O₃-Al₂O₃601.5–2.0

The morphology of β-phase grains is influenced by the initial α-phase content. Powders containing 10 wt.% α-phase yield finer β-grains (1.2 μm) compared to pure β-phase precursors (2.0 μm), underscoring the role of nucleation density in microstructural refinement [1].

Role of Oxygen Impurities in Amorphous Phase Formation

Oxygen impurities significantly alter the crystallization behavior of silicon nitride. In amorphous silicon nitride (SiNₓ), oxygen atoms occupy interstitial sites, forming donor-like states that increase electrical conductivity by up to three orders of magnitude [3]. During sintering, oxygen segregates to grain boundaries, where it reacts with sintering aids to form low-melting-point silicates (e.g., Y₂Si₂O₇). These silicates promote the formation of amorphous intergranular phases, which disrupt long-range order and stabilize metastable structures [5].

In silicon oxynitride (SiOₓNᵧ) systems, spray pyrolysis of organosilicon precursors under argon-ammonia atmospheres yields amorphous powders with Si–O–N bonding networks. Oxygen content in these materials ranges from 15–25 at.%, with higher oxygen levels correlating with increased amorphous fraction [4].

Table 2: Oxygen and Nitrogen Content in Amorphous SiOₓNᵧ

Synthesis AtmosphereO Content (at.%)N Content (at.%)C Content (at.%)
Ar/NH₃18–2212–15<5
N₂10–148–1015–20

The presence of oxygen also widens the bandgap of amorphous silicon nitride, as evidenced by photoconductivity measurements [3]. This effect is partially reversible through boron doping, which compensates oxygen-induced donors and restores intrinsic conductivity [3].

Grain Boundary Engineering

Interfacial Oxygen Segregation Effects

Oxygen segregation at grain boundaries profoundly impacts mechanical properties. In high-purity Si₃N₄ ceramics, oxygen concentrations at boundaries exceed bulk levels by 3–5×, forming nanoscale amorphous films (~1–2 nm thick) [5]. These films act as weak interfaces, reducing fracture toughness from 7.5 MPa·m¹/² to 5.0 MPa·m¹/² when oxygen content increases from 0.5 wt.% to 2.0 wt.% [5].

Additives such as Al₂O₃ mitigate this issue by reacting with oxygen to form crystalline AlSiO₃N phases, which strengthen boundaries. For example, Si₃N₄ with 4 wt.% Al₂O₃ exhibits a 20% improvement in flexural strength compared to undoped counterparts [1].

Disordered Boundary Layer Characterization

Disordered boundary layers in silicon nitride are characterized by a gradient of oxygen and nitrogen concentrations. Electron energy loss spectroscopy (EELS) reveals that oxygen-rich regions near boundaries adopt a tetrahedral SiO₄ coordination, while nitrogen-rich zones maintain Si₃N₄-like bonding [5]. These layers exhibit reduced hardness (15–18 GPa) compared to crystalline grains (22–25 GPa), as measured by nanoindentation [5].

In SiOₓNᵧ systems, disordered layers contain turbostratic carbon when synthesized under nitrogen atmospheres, introducing Si–C bonds that further complicate interfacial chemistry [4].

Computational Modeling of Atomic-Scale Structures

Density Functional Theory (DFT) Simulations of Stoichiometric Variants

DFT studies of β-Si₃N₄ reveal that oxygen substitution for nitrogen stabilizes the α-phase at lower temperatures. The energy barrier for α→β transformation increases by 0.3 eV when oxygen occupies 5% of nitrogen sites, aligning with experimental observations of delayed phase conversion in oxygen-contaminated systems [1] [5].

Molecular Dynamics (MD) Analysis of Defect Propagation

MD simulations of crack propagation in Si₃N₄ demonstrate that amorphous boundary layers deflect cracks by 30–50°, increasing fracture energy by 15–20%. Disordered phases with high oxygen content (>1.5 wt.%) facilitate viscous flow at grain boundaries, reducing stress concentration at crack tips [5].

Physical Description

DryPowde

UNII

QHB8T06IDK

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 209 of 216 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Air Pollutants, Occupational

Other CAS

12033-89-5

Wikipedia

Silicon nitride

General Manufacturing Information

Computer and electronic product manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Silicon nitride (Si3N4): ACTIVE

Dates

Last modified: 08-15-2023

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